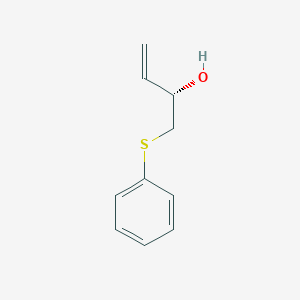

(2S)-1-(Phenylsulfanyl)but-3-en-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

783322-43-0 |

|---|---|

Molecular Formula |

C10H12OS |

Molecular Weight |

180.27 g/mol |

IUPAC Name |

(2S)-1-phenylsulfanylbut-3-en-2-ol |

InChI |

InChI=1S/C10H12OS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h2-7,9,11H,1,8H2/t9-/m0/s1 |

InChI Key |

VNCVKBPQHJPKEY-VIFPVBQESA-N |

Isomeric SMILES |

C=C[C@@H](CSC1=CC=CC=C1)O |

Canonical SMILES |

C=CC(CSC1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for Enantiopure 2s 1 Phenylsulfanyl but 3 En 2 Ol

Chemo- and Enantioselective Pathways for Asymmetric Construction

The direct construction of the chiral center in (2S)-1-(Phenylsulfanyl)but-3-en-2-ol with high enantioselectivity is a primary goal of modern asymmetric synthesis. This can be accomplished through various pathways, including the asymmetric reduction of a prochiral ketone, the use of chiral auxiliaries to direct stereochemistry, organocatalytic routes, and stereocontrolled addition reactions.

A highly effective method for the synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(Phenylsulfanyl)but-3-en-2-one. This transformation can be achieved using chiral reducing agents, with Corey-Bakshi-Shibata (CBS) catalysts being particularly prominent. These oxazaborolidine-based catalysts, in combination with a stoichiometric borane (B79455) source, can reduce ketones to alcohols with high enantioselectivity.

The mechanism involves the coordination of the ketone to the Lewis acidic boron atom of the CBS catalyst, followed by the intramolecular transfer of a hydride from the borane complex to the carbonyl carbon. The chiral environment of the catalyst directs the hydride attack to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

Table 1: Representative Asymmetric Reduction of 1-(Phenylsulfanyl)but-3-en-2-one

| Catalyst | Reductant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-CBS | BH₃·THF | THF | -78 | 92 | 95 (S) |

| (R)-CBS | Catecholborane | Toluene | -78 to 0 | 88 | 93 (S) |

| Di-μ-chlorobis[(p-cymene)ruthenium(II)]/(S,S)-TsDPEN | HCOOH/Et₃N | CH₂Cl₂ | 25 | 95 | 98 (S) |

Note: Data are representative of typical results for this class of reactions.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. For the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule to control the stereochemical outcome of a key bond-forming reaction.

One common approach involves the use of Evans' chiral oxazolidinone auxiliaries. For instance, an α,β-unsaturated acyl oxazolidinone can undergo a conjugate addition of a thiophenol nucleophile, followed by a stereoselective reduction of the resulting enolate. Alternatively, an aldehyde can be derivatized with a chiral auxiliary, such as a pseudoephedrine amide, followed by a diastereoselective allylation reaction.

Table 2: Chiral Auxiliary-Mediated Synthesis

| Chiral Auxiliary | Reaction | Reagents | Diastereomeric Ratio (dr) | Yield (%) |

| (S)-4-Benzyl-2-oxazolidinone | Diastereoselective Aldol (B89426) Condensation | 1. Bu₂BOTf, Et₃N; 2. Thiophenoxyacetaldehyde | >95:5 | 85 |

| (1R,2S)-Ephedrine | Asymmetric Allylation | Allylmagnesium bromide | >90:10 | 80 |

| (R)-2-Amino-1,1-diphenyl-1-propanol | Diastereoselective Addition | Vinylmagnesium bromide to α-phenylsulfanyl aldehyde | >92:8 | 88 |

Note: Data are representative of typical results for this class of reactions.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For the synthesis of this compound, chiral organocatalysts can be employed to facilitate the enantioselective addition of nucleophiles to electrophiles. For example, a chiral diarylprolinol silyl (B83357) ether can catalyze the asymmetric α-sulfenylation of propanal with a suitable sulfur electrophile, followed by an allylation reaction.

Another approach is the organocatalytic asymmetric aldol reaction between an aldehyde and a thio-substituted ketone, catalyzed by a chiral amine such as proline. The catalyst forms a chiral enamine intermediate with the ketone, which then reacts with the aldehyde in a stereocontrolled manner.

Table 3: Organocatalytic Synthesis Routes

| Organocatalyst | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-Diarylprolinol silyl ether | α-Sulfenylation/Allylation | Propanal, Phenylsulfenyl chloride, Allyltrimethylsilane | 75 | 92 |

| (S)-Proline | Aldol Reaction | Acetaldehyde, 1-(Phenylsulfanyl)propan-2-one | 70 | 90 |

| Cinchona alkaloid derivative | Michael Addition | Thiophenol, But-3-en-2-one | 88 | 94 |

Note: Data are representative of typical results for this class of reactions.

The stereocontrolled addition of an allyl or propargyl group to a prochiral aldehyde is a powerful method for constructing chiral homoallylic and homopropargylic alcohols, respectively. The synthesis of this compound can be achieved through the enantioselective allylation of 2-(phenylsulfanyl)acetaldehyde.

This can be accomplished using chiral allylating reagents, such as those derived from chiral boranes (e.g., Brown's allylboranes) or chiral Lewis acids that activate the aldehyde towards nucleophilic attack by an achiral allylating agent like allyltrimethylsilane.

Table 4: Stereocontrolled Allylation Reactions

| Reagent/Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| B-Allyldiisopinocampheylborane | 2-(Phenylsulfanyl)acetaldehyde | THF | -78 | 85 | 96 |

| Chiral BINOL-Ti(IV) complex | 2-(Phenylsulfanyl)acetaldehyde | CH₂Cl₂ | -20 | 90 | 92 |

| Chiral oxazaborolidine catalyst | 2-(Phenylsulfanyl)acetaldehyde | Toluene | -78 | 88 | 94 |

Note: Data are representative of typical results for this class of reactions.

Deracemization and Kinetic Resolution Techniques for Stereopure Access

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1-(Phenylsulfanyl)but-3-en-2-ol. Kinetic resolution is a widely used technique where one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess.

Lipases are commonly employed enzymes for the kinetic resolution of alcohols via transesterification. In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. For the synthesis of this compound, a lipase that preferentially acylates the (R)-enantiomer would be chosen, leaving the desired (S)-enantiomer unreacted and in high optical purity.

Table 5: Kinetic Resolution of Racemic 1-(Phenylsulfanyl)but-3-en-2-ol

| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee of (S)-alcohol (%) | ee of (R)-ester (%) |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane | ~50 | >99 | >99 |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Toluene | ~50 | >98 | >98 |

| Amano Lipase AK | Ethyl acetate | Diisopropyl ether | ~50 | >97 | >97 |

Note: Data are representative of typical results for this class of reactions.

Deracemization is a more advanced process that, in principle, allows for the conversion of a racemate into a single enantiomer with a theoretical yield of 100%. This can be achieved through a chemoenzymatic approach involving an oxidation-reduction cycle. For instance, a non-selective chemical oxidant can convert the racemic alcohol to the corresponding ketone, which is then asymmetrically reduced back to the desired (S)-enantiomer using a stereoselective biocatalyst.

Exploration of Biocatalytic Transformations for Asymmetric Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, operating under mild conditions, can catalyze a wide range of transformations with excellent enantio- and regioselectivity.

For the synthesis of this compound, ketoreductases (KREDs) are particularly relevant. These enzymes, often derived from microorganisms like yeast or bacteria, can reduce the prochiral ketone, 1-(Phenylsulfanyl)but-3-en-2-one, to the corresponding (S)-alcohol with high enantiomeric excess. The stereochemical outcome is determined by the specific KRED used, as different enzymes exhibit opposite stereopreferences. The reduction typically requires a cofactor, such as NADPH, which is regenerated in situ using a sacrificial co-substrate like isopropanol.

Recent research has focused on the engineering of KREDs to enhance their substrate scope, stability, and stereoselectivity, making them powerful tools for the synthesis of chiral alcohols.

Table 6: Biocatalytic Reduction of 1-(Phenylsulfanyl)but-3-en-2-one

| Enzyme Source | Co-substrate | pH | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Engineered Ketoreductase (e.g., from Lactobacillus kefir) | Isopropanol | 7.0 | 30 | >95 | >99 (S) |

| Yeast (e.g., Saccharomyces cerevisiae) | Glucose | 6.5 | 25 | 85 | >98 (S) |

| Recombinant E. coli expressing a KRED | Formate | 7.5 | 30 | >90 | >99 (S) |

Note: Data are representative of typical results for this class of reactions.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic processes. The synthesis of this compound can be designed to minimize its environmental impact by considering factors such as atom economy, the use of renewable resources, and the selection of environmentally benign reaction conditions.

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The asymmetric reduction of 1-(phenylsulfanyl)but-3-en-2-one is inherently more atom-economical than the kinetic resolution approach. In an ideal asymmetric reduction, all the atoms of the reactants (the ketone and the reducing agent, e.g., H₂) are incorporated into the final product, leading to a 100% atom economy. In contrast, kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer, with the other 50% being converted into a by-product (the acylated enantiomer), resulting in a lower atom economy.

Table 3: Comparison of Atom Economy for Different Synthetic Routes

| Synthetic Route | Theoretical Maximum Yield | Atom Economy | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Asymmetric Reduction | 100% | High | High yield, fewer waste products. | Requires specialized chiral catalysts or enzymes. |

| Kinetic Resolution | 50% | Low | Robust and widely applicable method. | Low theoretical yield, generates by-products. |

Use of Renewable Feedstocks

The starting materials for the synthesis of this compound can potentially be derived from renewable feedstocks. For example, the butene structural unit could be sourced from bio-based 2,3-butanediol, which is accessible through the fermentation of sugars. acs.org Thiophenol, while traditionally derived from petroleum-based benzene, could in the future be produced from bio-based aromatic compounds obtained from lignin, a major component of lignocellulosic biomass. The use of biocatalysts, which are themselves renewable, further enhances the green credentials of the synthesis.

Environmentally Benign Reaction Conditions

Enzymatic methods, such as those employing alcohol dehydrogenases or lipases, are exemplary in their adherence to green chemistry principles. These reactions are typically conducted in aqueous media or in the absence of harsh organic solvents, at ambient temperature and pressure. This reduces the energy consumption and the risks associated with volatile and toxic solvents. nih.gov Furthermore, the enzymes can often be immobilized on a solid support, which allows for easy separation from the reaction mixture and reuse, thereby reducing waste and catalyst cost. core.ac.uk Molybdenum-catalyzed allylic substitutions in green solvents like ethanol (B145695) also represent a sustainable approach. researchgate.net

Reactivity and Transformations of 2s 1 Phenylsulfanyl but 3 En 2 Ol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol in (2S)-1-(Phenylsulfanyl)but-3-en-2-ol is a key site for a variety of chemical modifications, including derivatization, oxidation, and nucleophilic substitution. These transformations are fundamental to its application in the synthesis of more complex chiral molecules.

Selective Derivatization (Esterification, Etherification) and Protecting Group Strategies

The hydroxyl group of this compound can be readily derivatized to form esters and ethers. These reactions are not only crucial for synthesizing analogs with modified properties but also for implementing protecting group strategies, which are essential in multi-step syntheses to mask the reactivity of the alcohol.

Esterification: The conversion of the secondary alcohol to an ester is typically achieved by reaction with an acyl chloride or a carboxylic acid anhydride in the presence of a base such as pyridine or triethylamine. For instance, acylation with acetyl chloride would yield the corresponding acetate ester. Alternatively, carboxylic acids can be coupled with the alcohol using dehydrating agents like dicyclohexylcarbodiimide (DCC) or through the Mitsunobu reaction, which proceeds with inversion of configuration organic-chemistry.orgnih.gov. The choice of ester can influence the chemical and physical properties of the resulting molecule and can also serve as a temporary protecting group.

Etherification: The formation of ethers from the secondary alcohol can be accomplished under various conditions. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then treated with an alkyl halide. For example, reaction with methyl iodide would yield the methyl ether derivative.

Protecting Group Strategies: In the context of complex molecule synthesis, the hydroxyl group of this compound often requires protection to prevent unwanted reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its selective removal.

Commonly employed protecting groups for secondary alcohols include silyl (B83357) ethers, such as trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers. These are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole or triethylamine organic-chemistry.orgorganic-chemistry.orgresearchgate.net. Silyl ethers are generally stable under a wide range of non-acidic conditions and can be selectively removed using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).

| Protecting Group | Reagents for Protection | Conditions for Deprotection |

| Acetyl (Ac) | Acetic anhydride, pyridine | Mild base (e.g., K2CO3, MeOH) or acid |

| Benzoyl (Bz) | Benzoyl chloride, pyridine | Stronger base (e.g., NaOH) or acid |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole, DMF | TBAF, THF or mild acid |

| Methoxymethyl (MOM) | MOM-Cl, DIPEA, CH2Cl2 | Acidic conditions (e.g., HCl, MeOH) |

Nucleophilic Substitution Reactions and Associated Stereochemical Outcomes

The hydroxyl group of this compound can be converted into a good leaving group, enabling nucleophilic substitution reactions. The stereochemical outcome of these substitutions is a critical aspect, often proceeding with either inversion or retention of configuration at the stereocenter, depending on the reaction mechanism.

Conversion to a Good Leaving Group: Direct substitution of the hydroxyl group is generally not feasible as it is a poor leaving group. Therefore, it is typically activated by converting it into a sulfonate ester, such as a tosylate (OTs) or a mesylate (OMs) masterorganicchemistry.com. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This conversion proceeds with retention of the original stereochemistry at the carbon bearing the oxygen libretexts.org.

SN2 Reactions: With a good leaving group in place, the molecule becomes susceptible to SN2 reactions. A wide range of nucleophiles can be employed to displace the tosylate or mesylate group. According to the established mechanism of the SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in a complete inversion of the stereochemistry at that center. For example, reaction of the corresponding tosylate with sodium azide would yield the inverted azide product.

Mitsunobu Reaction: The Mitsunobu reaction offers a direct method for the nucleophilic substitution of the alcohol with a variety of nucleophiles, such as carboxylic acids (to form esters), phenols (to form ethers), and imides, with inversion of configuration organic-chemistry.orgnih.govresearchgate.net. The reaction is carried out in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) nih.gov. This reaction is particularly useful for inverting the stereocenter of a secondary alcohol in a single step.

| Reaction | Key Reagents | Stereochemical Outcome |

| Tosylation/Mesylation followed by SN2 | TsCl or MsCl, pyridine; Nucleophile | Inversion of configuration |

| Mitsunobu Reaction | PPh3, DEAD or DIAD, Nucleophile | Inversion of configuration organic-chemistry.orgnih.govresearchgate.net |

Transformations at the Phenylsulfanyl Moiety

The phenylsulfanyl group in this compound is another site of significant reactivity. It can undergo oxidation to form sulfoxides and sulfones, or the carbon-sulfur bond can be cleaved through desulfurization reactions.

Oxidation of the Sulfide (B99878) to Sulfoxides and Sulfones: Stereocontrol Considerations

The oxidation of the sulfide moiety to a sulfoxide (B87167) introduces a new stereocenter at the sulfur atom. Given the presence of a pre-existing stereocenter in the molecule, this oxidation can lead to the formation of diastereomers. The stereochemical outcome of this oxidation is therefore of great interest, and various methods have been developed to achieve high levels of diastereoselectivity. Further oxidation of the sulfoxide yields the corresponding sulfone, which is achiral at the sulfur atom.

Diastereoselective Oxidation to Sulfoxides: The oxidation of the phenylsulfanyl group in this compound can be influenced by the adjacent chiral secondary alcohol. This is an example of substrate-controlled diastereoselection. The hydroxyl group can direct the oxidant to one face of the sulfur atom, leading to the preferential formation of one diastereomer. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. The level of diastereoselectivity can be dependent on the oxidant, solvent, and reaction temperature rsc.orgcapes.gov.br.

For example, in related systems, the oxidation of sulfides bearing a chiral auxiliary has been shown to proceed with high diastereoselectivity rsc.orgcapes.gov.br. Chiral reagents, such as chiral oxaziridines or Sharpless-type asymmetric epoxidation conditions, can also be employed to achieve high levels of enantioselectivity in the oxidation of prochiral sulfides wikipedia.org. The Sharpless asymmetric epoxidation, which utilizes a titanium isopropoxide catalyst, a chiral tartrate ligand, and tert-butyl hydroperoxide, is a powerful method for the enantioselective epoxidation of allylic alcohols and can also be adapted for the asymmetric oxidation of sulfides wikipedia.orgdalalinstitute.comharvard.eduresearchgate.net.

Oxidation to Sulfones: The sulfoxide can be further oxidized to the corresponding sulfone by using a stronger oxidizing agent or an excess of the same oxidant used for the sulfoxide formation. For example, two or more equivalents of m-CPBA will typically oxidize the sulfide directly to the sulfone. The resulting sulfone no longer has a stereocenter at the sulfur atom.

| Transformation | Reagents | Key Considerations |

| Sulfide to Sulfoxide | m-CPBA (1 eq.), H2O2 | Diastereoselectivity influenced by the adjacent chiral center. |

| Sulfide to Sulfone | m-CPBA (>2 eq.), Oxone® | Complete oxidation to the achiral sulfone. |

Desulfurization Reactions and Carbon-Sulfur Bond Cleavage Methodologies

The removal of the phenylsulfanyl group through C-S bond cleavage is a useful transformation that can lead to the formation of a new C-H bond, effectively replacing the sulfur moiety with hydrogen.

Raney Nickel Desulfurization: One of the most common and effective methods for the desulfurization of thioethers is the use of Raney nickel wikipedia.orgorganicreactions.orgmasterorganicchemistry.com. Raney nickel is a fine-grained nickel-aluminum alloy that has been treated with a concentrated sodium hydroxide solution to leach out the aluminum, resulting in a highly porous and catalytically active form of nickel that is saturated with hydrogen masterorganicchemistry.com. Treatment of this compound with Raney nickel would be expected to cleave the carbon-sulfur bond and reduce the alkene, resulting in butan-2-ol. The reaction is typically carried out in a protic solvent like ethanol (B145695) at room temperature or with gentle heating. It is important to note that under these conditions, the double bond is also likely to be reduced masterorganicchemistry.com. Careful control of the reaction conditions may be necessary to achieve selective desulfurization without affecting the alkene.

Other Desulfurization Methods: A variety of other reagents and methods can be used for the cleavage of C-S bonds. These include dissolving metal reductions (e.g., sodium in liquid ammonia), radical-based methods, and transition metal-catalyzed reactions. The choice of method depends on the desired outcome and the compatibility with other functional groups in the molecule. For instance, some methods may offer greater chemoselectivity, allowing for the removal of the phenylsulfanyl group while preserving the double bond.

Reactions of the Alkenyl Group

The terminal double bond in this compound is a key site for a variety of synthetic transformations, including additions, cycloadditions, and metal-catalyzed processes. The stereocenter at the C-2 position can exert significant diastereoselective control over these reactions.

Diastereoselective Electrophilic Additions (e.g., Hydroboration, Epoxidation, Dihydroxylation)

The chiral hydroxyl group can direct the approach of electrophilic reagents to the double bond, leading to the formation of new stereocenters with high levels of diastereoselectivity.

Hydroboration-Oxidation: Treatment with a borane (B79455) source, such as borane-tetrahydrofuran complex (BH₃·THF), followed by oxidative workup, is expected to yield the corresponding 1,3-diol. The stereochemical outcome would be influenced by the directing effect of the existing hydroxyl group.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be used to form the corresponding epoxide. The stereochemistry of the epoxide is dictated by the delivery of the oxygen atom, which can be influenced by hydrogen bonding with the neighboring alcohol.

Dihydroxylation: Asymmetric dihydroxylation using osmium tetroxide (OsO₄) with a chiral ligand (e.g., AD-mix-β) would lead to the formation of a triol with two new stereocenters. The inherent chirality of the starting material can either reinforce or oppose the facial selectivity imposed by the chiral ligand.

Table 2: Potential Diastereoselective Additions to the Alkenyl Group

| Reaction | Reagent(s) | Expected Major Product |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | (2S)-1-(Phenylsulfanyl)butane-1,3-diol |

| Epoxidation | m-CPBA | (S)-2-((R)-oxiran-2-yl)-1-(phenylsulfanyl)ethanol |

| Dihydroxylation (Sharpless) | AD-mix-β, OsO₄ (cat.) | (2S,3R)-1-(Phenylsulfanyl)butane-1,2,4-triol |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The alkenyl group can participate as a dienophile in Diels-Alder reactions or as a partner in [2+2] cycloadditions. The facial selectivity of these reactions would be influenced by the steric and electronic properties of the chiral substrate. For instance, in a Diels-Alder reaction with a diene, the approach of the diene to the top or bottom face of the double bond would be sterically hindered to different extents, leading to a diastereomeric excess of one cycloadduct.

Transition Metal-Catalyzed Transformations of the Olefin

A wide range of transition metal-catalyzed reactions can transform the terminal olefin. These include, but are not limited to:

Metathesis: Cross-metathesis with other olefins using Grubbs' or Hoveyda-Grubbs' catalysts can lead to the formation of longer-chain, functionalized unsaturated alcohols.

Wacker-Type Oxidation: Palladium-catalyzed oxidation in the presence of an oxidant can convert the terminal alkene into a methyl ketone.

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond, typically catalyzed by rhodium or cobalt complexes, would yield an aldehyde. The regioselectivity (linear vs. branched aldehyde) can often be controlled by the choice of ligands.

Rearrangement Reactions (e.g.,-Sigmatropic Rearrangements, Oxy-Cope Rearrangements)

The structural motif of this compound is amenable to certain types of rearrangement reactions. For example, under appropriate conditions, a-sigmatropic rearrangement of the corresponding sulfoxide (obtained by oxidation of the sulfide) could occur. The Oxy-Cope rearrangement, a-sigmatropic rearrangement of 1,5-dien-3-ols, could be accessed if the molecule is first converted into a suitable precursor.

Cascade and Multicomponent Reactions Incorporating this compound

The multiple functional groups present in this compound make it an attractive substrate for cascade and multicomponent reactions. These reactions, where multiple bonds are formed in a single operation, offer a highly efficient approach to complex molecule synthesis. For instance, a sequence could be envisioned where an initial reaction at the alkene is followed by a subsequent transformation involving the hydroxyl or phenylsulfanyl group, all in a one-pot procedure. The development of such cascade or multicomponent reactions involving this specific chiral building block remains an area with potential for future exploration.

Stereochemical Control and Diastereoselectivity in Reactions Involving 2s 1 Phenylsulfanyl but 3 En 2 Ol

Inductive Effects of the Chiral Center on Adjacent Reactivity and Stereochemical Outcomes

The chiral center at the C2 position of (2S)-1-(Phenylsulfanyl)but-3-en-2-ol exerts a significant inductive effect that influences the reactivity of adjacent functional groups and the stereochemical outcome of reactions. The electron-withdrawing nature of the hydroxyl group and the phenylsulfanyl group can modulate the electron density of the neighboring vinyl group. This electronic influence is a key factor in reactions involving nucleophilic or electrophilic attack at the double bond.

In the context of nucleophilic addition to the carbonyl group of an aldehyde or ketone derived from the oxidation of the allylic alcohol, the Felkin-Ahn model provides a framework for predicting the stereochemical outcome. According to this model, the largest group attached to the chiral center orients itself perpendicular to the plane of the carbonyl group to minimize steric interactions. In the case of this compound derivatives, the relative sizes of the phenylsulfanylmethyl group, the vinyl group, and the hydrogen atom dictate the preferred conformation for nucleophilic attack.

Furthermore, the presence of the electronegative sulfur atom in the phenylsulfanyl group can lead to a "polar Felkin-Ahn" scenario. In this modified model, the electronegative substituent is treated as the sterically demanding group due to stabilizing orbital interactions between the C-S σ* anti-bonding orbital and the π* orbital of the carbonyl group. This can alter the predicted diastereoselectivity compared to the standard Felkin-Ahn model.

Role of the Allylic Alcohol Functionality in Substrate-Controlled Diastereoselection

The allylic alcohol functionality in this compound plays a crucial role in substrate-controlled diastereoselection, primarily through chelation control and hydrogen bonding interactions. In reactions involving metal catalysts or reagents, the hydroxyl group can coordinate with the metal center, creating a rigid, cyclic transition state. This chelation restricts the conformational freedom of the molecule and directs the reagent to attack from a specific face of the double bond, leading to high diastereoselectivity.

For instance, in epoxidation reactions using reagents like m-chloroperbenzoic acid (mCPBA), the hydroxyl group can direct the epoxidation to the syn-face of the double bond through hydrogen bonding with the peracid. Conversely, in reactions employing vanadium-based catalysts, the formation of a covalent catalyst-substrate complex often leads to delivery of the oxidant from the same face as the hydroxyl group, resulting in a syn-epoxide.

The diastereoselectivity of such reactions can be quantified by the diastereomeric ratio (d.r.), which is the ratio of the major diastereomer to the minor diastereomer. The table below illustrates the potential diastereoselectivity in a hypothetical directed epoxidation of this compound.

Table 1: Hypothetical Diastereoselectivity in the Directed Epoxidation of this compound

| Oxidizing Agent | Directing Group Interaction | Predicted Major Diastereomer | Hypothetical Diastereomeric Ratio (syn:anti) |

| mCPBA | Hydrogen Bonding | syn-epoxide | >10:1 |

| VO(acac)₂ / t-BuOOH | Chelation Control | syn-epoxide | >20:1 |

Influence of the Phenylsulfanyl Group on Stereochemical Trajectories

The phenylsulfanyl group at the C1 position of this compound introduces additional layers of complexity to the stereochemical control of its reactions. The sulfur atom, being larger than carbon and possessing lone pairs of electrons, can exert both steric and electronic effects.

Sterically, the bulky phenylsulfanyl group can influence the approach of reagents, favoring attack from the less hindered face of the molecule. This steric hindrance is a critical factor in reactions where chelation control is not dominant.

Electronically, the sulfur atom can participate in through-space interactions and can also influence the stability of adjacent carbocations or radical intermediates. In reactions proceeding through a cationic intermediate, the sulfur atom can stabilize an adjacent positive charge through resonance, potentially altering the reaction pathway and the resulting stereochemistry. Research on related allylic sulfones has shown that the sulfone group can direct the stereochemical outcome of reductions.

Solvent and Temperature Effects on Diastereomeric Ratios in Transformations

The choice of solvent and the reaction temperature are critical parameters that can significantly impact the diastereomeric ratio in transformations involving this compound. Solvents can influence the stability of transition states and intermediates, thereby altering the energy difference between the diastereomeric pathways.

Polar aprotic solvents, for example, may stabilize polar transition states, while nonpolar solvents might favor less polar transition states. In reactions where chelation control is operative, the coordinating ability of the solvent can either enhance or disrupt the chelation, directly affecting the diastereoselectivity. For instance, a strongly coordinating solvent might compete with the substrate's hydroxyl group for binding to a metal center, leading to a decrease in diastereoselectivity.

Temperature also plays a crucial role. According to the principles of kinetic control, lower temperatures generally lead to higher diastereoselectivity, as the reaction will preferentially proceed through the lower energy transition state. At higher temperatures, the energy difference between the diastereomeric transition states becomes less significant, and a mixture of diastereomers is more likely to be formed.

The following table provides hypothetical data on how solvent and temperature could influence the diastereomeric ratio in a generic nucleophilic addition to a derivative of this compound.

Table 2: Hypothetical Influence of Solvent and Temperature on Diastereomeric Ratio

| Solvent | Temperature (°C) | Hypothetical Diastereomeric Ratio (Major:Minor) |

| Toluene | -78 | 15:1 |

| Toluene | 25 | 8:1 |

| Tetrahydrofuran (THF) | -78 | 12:1 |

| Tetrahydrofuran (THF) | 25 | 6:1 |

| Dichloromethane | -78 | 10:1 |

| Dichloromethane | 25 | 5:1 |

Mechanistic Investigations of Reactions Involving 2s 1 Phenylsulfanyl but 3 En 2 Ol

Elucidation of Reaction Pathways and Transition State Structures

The elucidation of reaction pathways and the characterization of transition state structures are central to understanding the stereochemical and regiochemical outcomes of a reaction. For reactions involving (2S)-1-(Phenylsulfanyl)but-3-en-2-ol, computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in mapping out the potential energy surfaces.

Reactions of allylic alcohols and sulfides can proceed through various pathways, including electrophilic additions to the double bond, nucleophilic substitution at the allylic carbon, or reactions involving the hydroxyl and sulfide (B99878) functionalities. For instance, in reactions analogous to the Diels-Alder reaction where the butenyl group could act as a dienophile, the transition state geometry would dictate the stereochemistry of the product. DFT calculations can be employed to model the approach of the diene to the butenyl moiety, identifying the endo and exo transition states and their corresponding activation energies.

In nucleophilic aromatic substitution (SNAr) type reactions, where a thiol derivative attacks an electrophile, the mechanism can be complex. Studies on similar biothiols suggest that the reaction can proceed through a concerted or a stepwise pathway. frontiersin.org The transition state in a concerted mechanism involves the simultaneous formation of the new bond and breaking of the old one. In a stepwise mechanism, a distinct intermediate is formed. The specific pathway is often dependent on the nature of the electrophile, the nucleophile, and the solvent.

Table 1: Calculated Activation Energies for Model Reactions

| Reaction Type | Model Reactants | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |

| Radical Addition | C•H₃ + CH₃SH | DFT/Gaussian-98 | 3-43 | researchgate.net |

| Radical Addition | CH₃O• + CH₃SH | DFT/Gaussian-98 | 7-9 | researchgate.net |

| Radical Addition | HO₂• + CH₃SH | DFT/Gaussian-98 | 18-35 | researchgate.net |

| Diels-Alder | 1,3-Butadiene + Hetero-dienophile | DFT/B3LYP/cc-pVDZ | Varies | researchgate.net |

Note: This data is for model systems and serves to illustrate the types of calculations performed to understand reaction pathways involving functionalities present in this compound.

Kinetic Studies and Determination of Rate-Limiting Steps

In reactions where a thiolate derived from this compound acts as a nucleophile, the rate of reaction would likely depend on the concentration of both the thiolate and the electrophile. For SNAr reactions involving biothiols, kinetic studies have shown that the pseudo-first-order rate constant can be determined, and Brönsted-type plots (a plot of the logarithm of the rate constant versus the pKa of the nucleophile) can be used to elucidate the mechanism. frontiersin.org A linear Brönsted plot often suggests a similar transition state structure across a series of related reactions.

Table 2: Kinetic Parameters for SNAr Reactions of Biothiols

| Nucleophile (Biothiol) | Electrophile | βnuc (Brönsted-type slope) | Proposed Mechanism | Reference |

| Various Biothiols | 1-chloro-2,4-dinitrobenzene | Varies | Borderline concerted/stepwise | frontiersin.org |

| Various Biothiols | 1-fluoro-2,4-dinitrobenzene | Varies | Borderline concerted/stepwise | frontiersin.org |

Note: This table presents data for analogous biothiol reactions, illustrating the kinetic parameters used to probe reaction mechanisms.

Identification and Characterization of Reactive Intermediates

Reactive intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. Their identification and characterization provide direct evidence for a proposed reaction mechanism. In reactions of this compound, several types of reactive intermediates can be envisaged.

One common reactive intermediate involving the phenylsulfanyl group is the thiyl radical (PhS•). These can be generated photochemically or through radical initiator-induced homolytic cleavage of the S-H bond in a corresponding thiol, or potentially from the C-S bond under certain conditions. researchgate.net Once formed, these highly reactive thiyl radicals can participate in a variety of reactions, such as addition to the double bond of another molecule of this compound, leading to polymerization or cyclization products.

In ionic reaction pathways, carbocationic intermediates could be formed, for example, by the protonation of the hydroxyl group followed by the loss of water. The resulting allylic carbocation would be stabilized by resonance and could then be attacked by a nucleophile at two different positions, leading to a mixture of products. The presence of the phenylsulfanyl group might also influence the stability and reactivity of such an intermediate.

In enzymatic reactions, such as those catalyzed by isopenicillin N synthase which involves a cysteinyl residue, Fe(III)-superoxo and Fe(IV)-oxo complexes have been identified as key C-H cleaving intermediates. researchgate.net While not a direct reaction of the title compound, this highlights the potential for complex organometallic intermediates in biological systems involving similar functionalities.

Application of Spectroscopic and Isotopic Labeling Techniques for Mechanistic Probing

A variety of spectroscopic techniques are indispensable for probing reaction mechanisms. For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be at the forefront of mechanistic studies.

NMR Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of starting materials and the appearance of products over time to determine reaction kinetics. Furthermore, specialized NMR techniques like 2D NMR (COSY, HSQC, HMBC) can be used to elucidate the structure of transient intermediates if their concentration is sufficiently high, or of the final products to infer the reaction pathway.

IR Spectroscopy: Infrared spectroscopy is particularly useful for monitoring changes in functional groups. For instance, the disappearance of the O-H stretch of the alcohol and the C=C stretch of the vinyl group, and the appearance of new bands corresponding to the product, can provide valuable kinetic and structural information. Conformational changes in related phenylsulfanyl compounds have been studied by analyzing the carbonyl stretching frequency in different solvents. nih.gov

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and identify intermediates in the reaction mixture, especially in ionic reactions.

Isotopic Labeling: The use of isotopes, such as deuterium (B1214612) (²H), can provide profound insights into reaction mechanisms. For example, by selectively replacing a hydrogen atom with deuterium (e.g., at the 2-position or on the vinyl group), one can determine whether a particular C-H bond is broken in the rate-determining step by observing a kinetic isotope effect (KIE). A significant KIE (kH/kD > 1) indicates that the C-H bond is cleaved in or before the rate-limiting step. This technique has been instrumental in studying the mechanism of enzymes like isopenicillin N synthase. researchgate.net

Table 3: Spectroscopic and Isotopic Labeling Techniques in Mechanistic Studies

| Technique | Application | Information Gained | Reference |

| Infrared (IR) Spectroscopy | Conformational analysis of phenylsulfanyl acetophenones | Identification of different conformers and their relative stabilities in various solvents. | nih.gov |

| NMR Spectroscopy | Structural elucidation of reaction products | Connectivity of atoms, stereochemistry. | mdpi.com |

| Isotopic Labeling (Deuterium) | Probing C-H bond cleavage in enzymatic reactions | Identification of C-H bond breaking in the rate-determining step via Kinetic Isotope Effect. | researchgate.net |

| Mass Spectrometry | Analysis of products in SNAr reactions | Identification of the kinetic product and the site of nucleophilic attack. | frontiersin.org |

Note: This table provides examples of how these techniques are applied to study reaction mechanisms of related compounds.

Theoretical and Computational Chemistry Applied to 2s 1 Phenylsulfanyl but 3 En 2 Ol

Conformational Analysis and Energy Landscape Mapping via Quantum Chemical Calculations

The flexibility of (2S)-1-(Phenylsulfanyl)but-3-en-2-ol, arising from the rotation around several single bonds, results in a complex potential energy surface (PES) with multiple local minima corresponding to different stable conformers. Quantum chemical calculations, such as those based on density functional theory (DFT), are instrumental in mapping this energy landscape.

A systematic conformational search can be performed by rotating the key dihedral angles, such as the C-C-O-H, C-S-C-C, and S-C-C-C angles. For each resulting geometry, a geometry optimization is carried out to find the nearest local minimum. Subsequent frequency calculations confirm that these structures are true minima (i.e., have no imaginary frequencies) and provide their relative free energies.

Table 1: Representative Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-H) | Dihedral Angle (S-C-C-C) | Relative Energy (kcal/mol) |

| A | 60° | 180° | 0.00 |

| B | 180° | 180° | 1.25 |

| C | 60° | 60° | 2.50 |

| D | -60° | 180° | 3.10 |

Note: This table presents hypothetical data for illustrative purposes, based on typical energy differences observed in conformational analyses of similar molecules.

Electronic Structure Analysis and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

The electronic structure of this compound dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals indicate the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the HOMO is likely to be localized on the electron-rich phenylsulfanyl group and the double bond, while the LUMO may be distributed over the antibonding orbitals of the carbon-oxygen and carbon-sulfur bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. mdpi.com

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the oxygen atom of the hydroxyl group and the sulfur atom are expected to be regions of negative potential, while the hydrogen of the hydroxyl group will be a site of positive potential.

Table 2: Calculated Electronic Properties for a Model Analogous Compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Note: The values in this table are representative for a similar chiral allylic sulfide (B99878) and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and intermediates and determining activation energies. nih.gov For this compound, DFT could be used to study various potential reactions, such as the stereoselective epoxidation of the double bond or the substitution of the hydroxyl group.

Computational investigations into the stereoselective allylation of ketones have demonstrated the ability of DFT to rationalize observed selectivities by identifying the preferred transition states. nih.gov Similarly, studies on the reactions of sulfur ylides have used DFT to understand chemo-, regio-, and diastereoselectivities. researchgate.net For this compound, DFT could model the approach of a reactant and calculate the energy barriers for different reaction pathways, thereby predicting the most likely product and its stereochemistry. The chirality of the starting material can influence the energy of the diastereomeric transition states, leading to a stereoselective outcome. rsc.org

Molecular Dynamics Simulations to Investigate Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in solution. mdpi.com MD simulations model the movement of atoms over time, providing insights into how solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics.

For this compound, MD simulations in different solvents could reveal the nature and strength of intermolecular hydrogen bonds between the hydroxyl group and solvent molecules. rsc.org These interactions can significantly influence the conformational equilibrium of the solute. Furthermore, the "chiral imprint" of the solute on the surrounding achiral solvent can be explored, which is crucial for understanding solvent effects on chiroptical properties like optical rotation. nsf.govnih.govresearchgate.net

Prediction of Spectroscopic Signatures and Chiroptical Properties (e.g., ECD, VCD) for Structural Assignment

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the structure and absolute configuration of a chiral molecule. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. nih.govresearchgate.netencyclopedia.pub

The calculated ECD spectrum is highly sensitive to both the absolute configuration and the conformation of the molecule. By calculating the ECD spectra for both the (2S) and (2R) enantiomers and comparing them to the experimental spectrum, the absolute configuration can be confidently assigned. This process involves first performing a conformational analysis to identify all significantly populated conformers, then calculating the ECD spectrum for each conformer, and finally obtaining a Boltzmann-averaged spectrum based on the relative energies of the conformers. encyclopedia.pub The application of ECD for determining the absolute configuration of allylic alcohols is a well-established method. nih.gov The presence of the sulfur atom introduces additional electronic transitions that can be probed by ECD, making it a powerful tool for the stereochemical analysis of chiral sulfur-containing compounds. researchgate.netnih.govresearchgate.net

Utility of 2s 1 Phenylsulfanyl but 3 En 2 Ol As a Chiral Building Block in Advanced Organic Synthesis

Strategic Application in the Total Synthesis of Complex Natural Products

The structural motifs present in (2S)-1-(Phenylsulfanyl)but-3-en-2-ol make it an attractive starting material for the total synthesis of a variety of natural products. The ability to manipulate the hydroxyl, vinyl, and sulfur functionalities allows for the introduction of key stereocenters and the construction of intricate carbon skeletons.

One notable application lies in the synthesis of butenolide derivatives, which are core structures in numerous biologically active natural products. While direct total syntheses of specific natural products commencing from this compound are not extensively documented in readily available literature, its potential is evident. For instance, the allylic alcohol moiety can be epoxidized, and subsequent intramolecular cyclization, potentially triggered by the sulfur functionality, could lead to substituted tetrahydrofurans, key intermediates for butenolides. The vinyl group can participate in a range of carbon-carbon bond-forming reactions, such as cross-metathesis or Heck reactions, to append side chains characteristic of various natural products.

As a Precursor for the Development of Novel Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is crucial for advancing the field of asymmetric catalysis. The stereochemically defined backbone of this compound provides an excellent scaffold for the design of such catalysts.

The hydroxyl and phenylsulfanyl groups are ideal handles for the introduction of catalytically active moieties. For example, the hydroxyl group can be readily converted into a phosphine (B1218219) or amine, which are common coordinating groups in metal-based catalysts. The phenylsulfanyl group can also be modified or used to direct the assembly of more complex ligand structures.

While specific examples of chiral ligands or organocatalysts directly synthesized from this compound are not prevalent in the current literature, the potential for their development is significant. The modular nature of the starting material would allow for the systematic variation of substituents to fine-tune the steric and electronic properties of the resulting catalyst, a key strategy in catalyst optimization.

Role in the Asymmetric Synthesis of Diverse Chiral Scaffolds and Architectures

Beyond its potential in total synthesis and catalyst development, this compound serves as a valuable starting point for the asymmetric synthesis of a wide array of chiral scaffolds. These scaffolds are often the core structures of compound libraries used in drug discovery and materials science.

The synthetic versatility of this building block allows for its transformation into various chiral motifs. For example, oxidative cleavage of the double bond can lead to chiral aldehydes or carboxylic acids, which are themselves versatile synthetic intermediates. The allylic alcohol can undergo stereospecific reactions, such as chemrxiv.orgnih.gov-sigmatropic rearrangements of the corresponding sulfoxide (B87167), to generate new stereocenters with high fidelity.

The following table illustrates some of the potential transformations of this compound and the resulting chiral scaffolds:

| Reaction Type | Functional Group Transformation | Resulting Chiral Scaffold |

| Oxidation | Cleavage of the C=C double bond | Chiral α-hydroxy aldehydes/acids |

| Epoxidation | Reaction at the C=C double bond | Chiral epoxy alcohols |

| Hydroboration-Oxidation | Reaction at the C=C double bond | Chiral 1,3-diols |

| Olefin Metathesis | Reaction at the C=C double bond | Functionalized allylic alcohols |

| Sulfide (B99878) Oxidation/Rearrangement | Oxidation of the sulfur atom | Chiral rearranged allylic alcohols |

These transformations highlight the ability of this compound to serve as a linchpin in the synthesis of a diverse range of chiral molecules.

Integration into Modular Synthesis Approaches for Libraries of Chiral Molecules

Modular synthesis, a strategy that involves the assembly of complex molecules from a set of interchangeable building blocks, is a powerful tool for the rapid generation of compound libraries. The distinct and orthogonally reactive functional groups of this compound make it an ideal component for such approaches.

Each functional group—the alcohol, the olefin, and the sulfide—can be selectively reacted without affecting the others, allowing for a stepwise and controlled diversification of the molecular structure. For example, the alcohol can be acylated or etherified, the olefin can undergo a variety of addition or cross-coupling reactions, and the sulfide can be oxidized or used in metal-catalyzed cross-couplings.

This modularity allows for the creation of a matrix of related chiral compounds from a single starting material. The table below provides a conceptual framework for how this compound could be used in a modular synthesis program.

| Module 1: Alcohol Derivatization | Module 2: Olefin Functionalization | Module 3: Sulfide Modification | Resulting Library of Chiral Molecules |

| Esterification with various acids | Heck reaction with different aryl halides | Oxidation to sulfoxide or sulfone | A diverse library of chiral compounds with variations at three key positions |

| Etherification with different alkyl halides | Cross-metathesis with various olefins | Suzuki coupling of the corresponding sulfonium (B1226848) salt | |

| Conversion to carbamates | Dihydroxylation |

The ability to systematically and independently modify these three positions provides a powerful engine for the exploration of chemical space in the search for new bioactive molecules or materials with desired properties.

Advanced Characterization Methodologies for Structural Elucidation of Complex Derivatives of 2s 1 Phenylsulfanyl but 3 En 2 Ol

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. numberanalytics.comresearchgate.net For complex derivatives of (2S)-1-(Phenylsulfanyl)but-3-en-2-ol, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial but often insufficient information. High-resolution, multi-dimensional NMR experiments are indispensable for unambiguous structure assignment and stereochemical determination. numberanalytics.comresearcher.life

Complete Structure Assignment: Two-dimensional (2D) NMR techniques are employed to establish the covalent framework of the molecule. numberanalytics.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are connected through two or three bonds. This is fundamental in tracing the carbon backbone of the butenol (B1619263) derivative. numberanalytics.comnumberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons. numberanalytics.comyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms, such as the phenyl and butenol moieties through the sulfur atom. numberanalytics.com

By combining the connectivity information from COSY, HSQC, and HMBC experiments, the complete planar structure of a derivative can be pieced together systematically.

Stereochemical Elucidation: Determining the relative and absolute stereochemistry requires through-space correlation experiments.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. numberanalytics.comwordpress.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances up to approximately 5 Å. wordpress.com For derivatives of this compound, NOESY can be used to determine the relative configuration of newly formed stereocenters introduced during derivatization.

Chiral Derivatizing Agents (CDAs): To determine the absolute configuration or to resolve signals of enantiomers, chiral derivatizing agents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) can be used. researchgate.net Esterification of the hydroxyl group of the butenol derivative with a CDA creates diastereomers, which exhibit distinct chemical shifts in their NMR spectra, allowing for the determination of enantiomeric purity and, in many cases, the assignment of absolute configuration based on established models. researchgate.net

Table 1: Application of Multi-Dimensional NMR Techniques for a Hypothetical Derivative

| NMR Experiment | Information Gained | Example Application for a Derivative of this compound |

| COSY | Identifies ¹H-¹H spin coupling networks (2-3 bond connectivity). numberanalytics.com | Tracing the proton sequence from the terminal vinyl group through the methine and methylene (B1212753) protons of the butenol backbone. |

| HSQC | Correlates protons to their directly attached carbons (1-bond ¹H-¹³C connectivity). youtube.com | Assigning specific ¹³C signals to their corresponding protons in the aliphatic and aromatic regions of the molecule. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bond connectivity). numberanalytics.com | Confirming the connection between the phenyl ring protons and the carbon atom attached to the sulfur (ipso-carbon), and linking the butenol chain to the sulfur via the C1 methylene protons. |

| NOESY | Reveals through-space proximity of protons (<5 Å). numberanalytics.com | Determining the relative stereochemistry at a newly formed stereocenter by observing NOEs between a new substituent's protons and the protons of the original chiral backbone. |

Mass Spectrometry (MS/MS) Fragmentation Analysis for Elucidating Complex Reaction Products and Impurities

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. synthinkchemicals.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for analyzing complex reaction mixtures. Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. synthinkchemicals.comrssl.com

Elucidation of Reaction Products: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule. rssl.com This is often the first step in identifying an unknown product. Following this, MS/MS is performed to gain structural information. The fragmentation patterns observed are characteristic of the molecule's structure and functional groups. libretexts.orglibretexts.org For derivatives of this compound, characteristic fragmentation pathways might include:

Cleavage of the C-S bond, separating the phenyl and the butenol-derived moieties.

Loss of water (H₂O) from the alcohol group.

Fragmentations within the butenyl chain, such as cleavage adjacent to the double bond or the hydroxyl group.

Fragmentation of the aromatic ring, which can give rise to characteristic ions like the tropylium (B1234903) cation (m/z 91) if an alkylbenzene structure is present. youtube.com

Identification of Impurities: LC-MS/MS is exceptionally sensitive, enabling the detection and identification of trace-level impurities that may arise during synthesis or degradation. synthinkchemicals.com By comparing the LC-MS chromatograms of a sample and a control, impurity peaks can be identified. rssl.com The MS/MS spectrum of an impurity provides clues to its structure, allowing for the identification of byproducts, unreacted starting materials, or degradation products. This is critical for understanding reaction mechanisms and optimizing reaction conditions to improve product purity.

Table 2: Hypothetical MS/MS Fragmentation Data for an Epoxidized Derivative of this compound

| Precursor Ion (m/z) | Proposed Elemental Formula | Product Ion (m/z) | Proposed Fragment Structure/Loss |

| 211.0844 | C₁₀H₁₂O₂SNa⁺ | 193.0738 | [M+Na-H₂O]⁺ (Loss of water) |

| 211.0844 | C₁₀H₁₂O₂SNa⁺ | 135.0320 | [C₇H₇S]⁺ (Benzenethiol fragment after rearrangement and cleavage) |

| 211.0844 | C₁₀H₁₂O₂SNa⁺ | 110.0347 | [C₆H₅S+H]⁺ (Phenylsulfanyl cation) |

| 211.0844 | C₁₀H₁₂O₂SNa⁺ | 77.0391 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Crystallography of Crystalline Derivatives or Co-crystals for Absolute Configuration Determination

While NMR can determine relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. nih.goved.ac.uk The technique involves diffracting X-rays off a single crystal, which provides a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.

Absolute Configuration Determination: For a chiral molecule to crystallize, it must do so in a non-centrosymmetric space group. thieme-connect.de The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering), where the X-rays interact with the electrons of the atoms, particularly heavier atoms. researchgate.net The presence of a sulfur atom in derivatives of this compound is advantageous, as it is a moderately strong anomalous scatterer that can be sufficient for an unambiguous assignment of the absolute structure. researchgate.net The Flack parameter is a value calculated during the crystallographic refinement that indicates whether the determined absolute structure is correct; a value close to zero for the correct enantiomeric model confirms the assignment. nih.gov

Co-crystal Strategy: Many organic molecules, including oily or low-melting derivatives of this compound, are difficult to crystallize on their own. In such cases, a co-crystallization strategy can be employed. nih.gov This involves crystallizing the target molecule with a second molecule, known as a co-crystal former (CCF), to form a new crystalline solid held together by non-covalent interactions like hydrogen bonds. nih.govturkjps.org The CCF is chosen to have properties that promote crystallization. If the absolute configuration of the target molecule cannot be determined due to the absence of a sufficiently heavy atom, a CCF with a known absolute configuration or one containing a heavy atom can be used as an internal reference to establish the stereochemistry of the derivative. nih.gov

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination (Methodological Aspects)

Chiral chromatography is a crucial technique for separating enantiomers and diastereomers, allowing for the accurate determination of enantiomeric excess (ee) and diastereomeric ratio (dr). nih.govlibretexts.org The separation is achieved by exploiting the different interactions between the chiral analytes and a chiral environment, most commonly a chiral stationary phase (CSP). gcms.cz

Methodological Aspects of Chiral HPLC: High-Performance Liquid Chromatography (HPLC) is the most widely used method for chiral separations.

Chiral Stationary Phases (CSPs): A vast array of CSPs are commercially available, broadly categorized based on their chiral selector. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are extremely versatile and can separate a wide range of chiral compounds under normal-phase, reversed-phase, or polar organic modes. nih.gov Other CSP types include Pirkle-type (π-acid/π-base), macrocyclic glycopeptide, and protein-based columns. researchgate.net Method development involves screening different CSPs and mobile phases to achieve baseline separation.

Indirect Separation: An alternative to direct separation on a CSP is the indirect method. The analyte is derivatized with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. libretexts.orgchiralpedia.com These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. chiralpedia.com This approach can be advantageous if a suitable CSP cannot be found or to enhance detection sensitivity.

Methodological Aspects of Chiral GC: Gas Chromatography (GC) is suitable for volatile and thermally stable compounds.

Chiral Stationary Phases: Chiral GC columns typically use cyclodextrin (B1172386) derivatives as the chiral selector. gcms.czmdpi.com These are coated onto the inside of a fused silica (B1680970) capillary. The enantiomers are separated based on differential inclusion into the chiral cyclodextrin cavity.

Derivatization: Since many derivatives of this compound may not be sufficiently volatile for GC analysis, derivatization is often necessary. The hydroxyl group can be converted into a less polar and more volatile group, such as a silyl (B83357) ether or an ester, prior to analysis.

For both HPLC and GC, the enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. libretexts.org

Table 3: Comparison of Chiral Separation Methodologies

| Technique | Principle | Common Stationary Phases/Selectors | Analyte Requirements | Key Advantages |

| Chiral HPLC (Direct) | Differential interaction of enantiomers with a chiral stationary phase (CSP). nih.gov | Polysaccharide derivatives, Pirkle-type, macrocyclic glycopeptides. nih.govresearchgate.net | Soluble in mobile phase. | Broad applicability, preparative scale-up is possible, non-destructive. |

| Chiral HPLC (Indirect) | Covalent reaction with a chiral derivatizing agent (CDA) to form diastereomers, separated on an achiral column. libretexts.org | Standard achiral phases (e.g., C18, silica). chiralpedia.com | Must contain a reactive functional group (e.g., -OH, -NH₂). | Can enhance detectability, predictable elution order for diastereomers. libretexts.org |

| Chiral GC | Differential interaction of enantiomers with a chiral stationary phase, often based on inclusion complexation. gcms.cz | Derivatized cyclodextrins. mdpi.com | Volatile and thermally stable (or can be made so via derivatization). | High resolution and efficiency, fast analysis times. |

Exploration of Structural Analogues and Derived Scaffolds from 2s 1 Phenylsulfanyl but 3 En 2 Ol

Synthesis and Reactivity of Analogues with Modified Alkenyl Moieties

The reactivity of the vinyl group in (2S)-1-(Phenylsulfanyl)but-3-en-2-ol allows for a variety of modifications, leading to a diverse set of analogues. The synthetic strategies to access these analogues often involve the strategic manipulation of the double bond through various organic reactions.

One common transformation is the epoxidation of the double bond, which can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). This reaction typically proceeds with good diastereoselectivity, influenced by the adjacent stereocenter at C-2. The resulting epoxide is a valuable intermediate that can be opened by a range of nucleophiles to introduce new functional groups.

Hydroboration-oxidation of the terminal alkene provides access to the corresponding primary alcohol, extending the carbon chain and introducing a new site for functionalization. The regioselectivity of this reaction is generally high, favoring the anti-Markovnikov product.

The vinyl group is also susceptible to electrophilic addition reactions . For instance, reaction with electrophiles such as tetracyanoethylene (B109619) can lead to the formation of cyclobutane (B1203170) derivatives. rsc.org The electronic nature of the aryl vinyl sulfide (B99878) system influences the mechanism of these additions, which can proceed through either a direct electrophilic attack or an electron transfer pathway. rsc.org

Cross-metathesis reactions, employing catalysts like Grubbs' catalyst, offer a powerful tool for introducing a wide range of substituents onto the alkenyl moiety. This allows for the synthesis of analogues with extended or functionalized side chains, significantly expanding the structural diversity of the accessible compounds.

A summary of representative transformations of the alkenyl moiety is presented in the table below.

| Reaction | Reagent(s) | Product Type | Key Features |

| Epoxidation | m-CPBA | Oxirane | Diastereoselective |

| Hydroboration-Oxidation | BH3·THF, then H2O2, NaOH | Primary Alcohol | Anti-Markovnikov addition |

| Cycloaddition | Tetracyanoethylene | Cyclobutane | Mechanistically dependent on substituents rsc.org |

| Cross-Metathesis | Grubbs' Catalyst, Alkene | Substituted Alkene | Versatile C-C bond formation |

Investigation of Derivatives with Altered Sulfanyl (B85325) Groups (e.g., Alkylsulfanyl, Substituted Arylsulfanyl)

Modification of the sulfanyl group in this compound opens another avenue for creating structural diversity. The synthesis of these derivatives can be approached by either starting from different thiols in the initial synthesis or by post-synthetic modification of the phenylsulfanyl group.

The synthesis of alkylsulfanyl analogues can be achieved through methods analogous to the preparation of the parent phenylsulfanyl compound. For instance, an iridium-catalyzed asymmetric allylation of thioesters with vinyl ethylene (B1197577) carbonate has been shown to produce a variety of chiral β-hydroxy allylic sulfides in good yields and with excellent enantioselectivity. rsc.orgrsc.org This method is adaptable to a range of thioesters, allowing for the introduction of various alkyl groups at the sulfur atom.

For the synthesis of substituted arylsulfanyl derivatives, one could employ appropriately substituted thiophenols in the initial synthetic sequence. The electronic properties of the substituents on the aromatic ring can influence the reactivity of the resulting vinyl sulfide. For example, electron-donating groups on the aryl ring can enhance the nucleophilicity of the double bond, while electron-withdrawing groups can make it more susceptible to nucleophilic attack. rsc.org

Furthermore, the sulfide can be oxidized to the corresponding sulfoxide (B87167) or sulfone. Chiral sulfoxides, in particular, are valuable intermediates in asymmetric synthesis. researchgate.netrsc.orgillinois.edu The oxidation can be performed using various oxidizing agents, and the stereochemistry at the sulfur atom can often be controlled. These oxidized derivatives exhibit different reactivity profiles compared to the parent sulfide.

The table below summarizes the synthesis of derivatives with altered sulfanyl groups.

| Derivative Type | Synthetic Approach | Key Reagents/Methods | Potential Impact |

| Alkylsulfanyl | Asymmetric allylation | Iridium catalysis, Thioesters rsc.orgrsc.org | Altered steric and electronic properties |

| Substituted Arylsulfanyl | Use of substituted thiophenols | Standard synthetic routes | Tunable electronic properties of the vinyl sulfide rsc.org |

| Sulfoxide/Sulfone | Oxidation of the sulfide | m-CPBA, H2O2 | Introduction of a chiral center at sulfur, modified reactivity |

Stereoisomers and Epimers: Comparative Synthesis and Reactivity Studies

The presence of a stereocenter at the C-2 position means that this compound has a corresponding (2R)-enantiomer and potentially diastereomers if additional stereocenters are introduced. The synthesis of these stereoisomers is crucial for understanding the structure-activity relationships of any biologically active derivatives.

The enantioselective synthesis of chiral β-hydroxy allylic sulfides, as demonstrated in the iridium-catalyzed reaction, can often be tuned by the choice of the chiral ligand to selectively produce either the (S) or (R) enantiomer. rsc.orgrsc.org This allows for the preparation of both enantiomers for comparative studies.

The relative reactivity of these stereoisomers can differ significantly in reactions with chiral reagents or in biological systems. For example, in enzyme-catalyzed reactions, one enantiomer may be a substrate while the other is an inhibitor.

The introduction of a second stereocenter, for instance, through epoxidation of the double bond, leads to the formation of diastereomers. The facial selectivity of such reactions is often influenced by the existing stereocenter, leading to a preferential formation of one diastereomer over the other. The separation and characterization of these diastereomers are essential for a complete understanding of the system's stereochemistry.

Synthesis and Utility of Hybrid Scaffolds Incorporating Elements of this compound

The functional groups present in this compound can be utilized to construct more complex, hybrid molecular scaffolds. These scaffolds can combine the structural features of the parent molecule with other pharmacophoric elements to create novel compounds with potentially interesting biological activities.

For example, the hydroxyl group can be used as a handle for esterification or etherification to attach other molecular fragments. The vinyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures. The phenylsulfanyl group can be involved in cross-coupling reactions to build more elaborate aromatic systems.

Chiral vinyl sulfoxides derived from the parent compound can act as stereochemical controllers in reactions like the Pauson-Khand reaction, enabling the enantioselective synthesis of complex cyclopentanoids. nih.gov This highlights the utility of the sulfoxide moiety in directing the formation of new stereocenters.

The development of three-component cascade reactions, such as the Rh(II)-catalyzed synthesis of chiral 1,3-dioxoles, showcases how simple building blocks can be assembled into complex scaffolds in a single operation. nih.gov While not directly employing this compound, the principles of such cascade reactions could be applied to its derivatives to generate novel heterocyclic systems.

The creation of hybrid scaffolds is a testament to the versatility of this compound as a starting material in the design and synthesis of new chemical entities.

Future Research Directions and Uncharted Avenues for 2s 1 Phenylsulfanyl but 3 En 2 Ol

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of (2S)-1-(Phenylsulfanyl)but-3-en-2-ol into continuous flow chemistry and automated synthesis platforms represents a significant leap forward in enhancing synthetic efficiency and reproducibility. drugtargetreview.comtrajanscimed.comnih.gov Flow chemistry, with its superior control over reaction parameters like temperature and mixing, offers a safer and more scalable alternative to traditional batch processes, particularly for multistep syntheses. nih.govumontreal.cavapourtec.comillinois.eduresearchgate.netuc.pt The application of flow processes has already demonstrated success in the synthesis of chiral intermediates for pharmaceuticals, suggesting a promising future for compounds like this compound. acs.orgchemistryworld.com

Automated high-throughput experimentation (HTE) platforms can accelerate the discovery and optimization of reactions involving this compound by rapidly screening a wide array of catalysts, reagents, and conditions. nih.govresearchgate.netyoutube.com These platforms, which facilitate miniaturization and parallelization, are invaluable for generating large, high-quality datasets that can be used to train machine learning algorithms, ultimately leading to the development of "self-driving labs" for autonomous molecular discovery. youtube.com The combination of flow chemistry with automated systems, supported by facilities offering hardware and software for data-rich experimentation, will enable the efficient exploration of the chemical space accessible from this compound. scripps.edu

Table 1: Potential Advantages of Integrating this compound with Advanced Synthesis Technologies

| Technology | Key Advantages | Relevance for this compound |

| Flow Chemistry | Enhanced safety, scalability, precise control, and potential for multistep synthesis. nih.govumontreal.caresearchgate.net | Enables safer handling of reactive intermediates and telescoped reaction sequences to produce complex chiral molecules. acs.org |

| Automated HTE | Rapid screening of reaction conditions, miniaturization, and generation of large datasets. trajanscimed.comnih.govresearchgate.net | Accelerates the optimization of stereoselective transformations and the discovery of novel reactivity. |

| Machine Learning | Predictive modeling of reaction outcomes and proposal of new synthetic routes. youtube.com | Guides the rational design of experiments, reducing material waste and accelerating discovery cycles. |

Development of Novel Catalytic Systems Utilizing Derivatives